[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester
Overview
Description
“[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester” is a carbamate ester . Carbamate esters are derived from carbamic acid and are used in a wide range of applications, including as insecticides and pharmaceuticals .
Synthesis Analysis
The synthesis of carbamate esters like “[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester” typically involves the reaction of an amine with carbon dioxide to form a carbamic acid, which can then be esterified . A specific synthesis method for this compound is not available in the retrieved information.Scientific Research Applications
Synthesis and Chemistry
- The compound has been involved in diastereoselective intramolecular α-amidoalkylation reactions, contributing to the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines (Garcia et al., 2006).
- It plays a role in the synthesis of oxazolidinones and in exploring the properties of chiral auxiliaries (Brenner et al., 2003).
- Involved in the hydrolytic degradation process of certain herbicides, demonstrating its utility in understanding chemical pathways (Bergon et al., 1987).
Crystallographic and Material Studies
- The compound's crystallographic properties have been analyzed, including its non-planar conformation and intermolecular interactions, which are essential for material science applications (Kant et al., 2015).
- It is also used in the field of polymer science, particularly in the modification of polymer films for bioconjugation (Duvigneau et al., 2008).
Catalysis and Reaction Mechanisms
- The compound is relevant in studies of hydrogenation reactions, illustrating its role in understanding and improving catalytic processes (Smith et al., 2001).
- Its utility in investigating reaction mechanisms, particularly in the field of organic chemistry, is significant. This includes studies on the deprotection of tert-butyl carbamates, esters, and ethers (Li et al., 2006).
Pharmaceutical Intermediates
- It serves as an intermediate in the synthesis of pharmaceutical compounds, demonstrating its importance in drug development (Pollet et al., 2009).
- The compound is used in chemoenzymatic synthesis processes, which are critical for the production of chiral pharmaceutical ingredients (Wolberg et al., 2008).
properties
IUPAC Name |
tert-butyl N-[1-(3-chlorophenyl)-2-hydroxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYMATJMMKRYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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